![molecular formula C8H16ClNO B2621951 2-(Oxan-4-yl)azetidine hydrochloride CAS No. 2138073-30-8](/img/structure/B2621951.png)
2-(Oxan-4-yl)azetidine hydrochloride
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Overview
Description
“2-(Oxan-4-yl)azetidine hydrochloride” is a chemical compound with the CAS number 2138073-30-8 . It has a molecular weight of 177.67 and a molecular formula of C8H16ClNO .
Synthesis Analysis
The synthesis of azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular structure of “2-(Oxan-4-yl)azetidine hydrochloride” includes a four-membered azetidine ring and an oxan-4-yl group . The InChI code for this compound is available, but the specific key is not provided .Scientific Research Applications
Chemical Properties and Storage
“2-(Oxan-4-yl)azetidine hydrochloride” has a CAS Number of 2138073-30-8 and a molecular weight of 177.67 . It is typically stored at a temperature of 4°C . The compound is usually available in powder form .
Synthesis and Reactivity
Azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .
Applications in Organic Synthesis
Azetidines have been used in various [2+2] cycloaddition reactions for azetidine synthesis . They have also been applied in practical C(sp3)–H functionalization and facile opening with carbon nucleophiles .
Applications in Medicinal Chemistry
The unique four-membered ring scaffold of azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, is a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Examples of azetidine-containing drugs include azelnidipine, cobimetinib, and ximelagatran .
Applications in Polymer Synthesis
Azetidines have been used in polymer synthesis . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Applications in Materials Templating
Polymers derived from azetidines have been used in materials templating . This involves using the polymer structure as a template for the creation of other materials .
Applications in CO2 Adsorption
Azetidine-derived polymers have been used in CO2 adsorption . This involves using the polymers to capture and store carbon dioxide .
Applications in Non-viral Gene Transfection
Azetidine-derived polymers have been used in non-viral gene transfection . This involves using the polymers to introduce foreign DNA into cells .
Future Directions
Azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, have been used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
2-(oxan-4-yl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-9-8(1)7-2-5-10-6-3-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQGHDFHFKDYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)azetidine hydrochloride |
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